N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
The compound N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide features a quinazolinone core fused with a benzamide moiety, substituted with a 2-isopropyltetrazole group. Key structural elements include:
- Quinazolinone ring: A bicyclic system with a 4-oxo-3,4-dihydroquinazolin-6-yl group, methyl-substituted at position 3. Quinazolinones are recognized for their roles as kinase inhibitors and anticancer agents due to their ability to mimic ATP-binding motifs .
- Tetrazole substituent: The 2-isopropyl-2H-tetrazol-5-yl group at the para position of the benzamide. Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability .
- Amide linker: Connects the quinazolinone and benzamide-tetrazole moieties, facilitating structural rigidity and hydrogen-bonding interactions.
Properties
Molecular Formula |
C20H19N7O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H19N7O2/c1-12(2)27-24-18(23-25-27)13-4-6-14(7-5-13)19(28)22-15-8-9-17-16(10-15)20(29)26(3)11-21-17/h4-12H,1-3H3,(H,22,28) |
InChI Key |
PIKXPWFDMJEGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the quinazolinone and tetrazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems can also enhance the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone core.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors is of significant interest.
Industry
In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the tetrazole ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The benzamide moiety can further stabilize these interactions, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on heterocyclic systems, substituents, synthesis, and characterization.
Structural Analogues with Benzo-Fused Heterocycles
- Compound 7a-c (): Features a benzo[b][1,4]oxazin-3(4H)-one core linked to a pyrimidine ring.
- Key differences :
- The target compound uses a quinazolinone instead of a benzooxazinone, altering ring electronics (quinazolinone has two nitrogen atoms vs. one in benzooxazinone).
- The tetrazole in the target compound replaces the pyrimidine in 7a-c, reducing aromaticity but enhancing metabolic stability .
Benzamide Derivatives with Triazolo-Oxazepin/Oxazin Systems
- EP 3 532 474 B1 compounds (): Include triazolo-oxazepin/oxazin rings attached to benzamide.
- Key differences :
- The target’s tetrazole is smaller and less conformationally flexible than triazolo-oxazepin/oxazin systems.
- Substituents: The patent compounds feature electron-withdrawing groups (fluoro, chloro, trifluoropropyl), whereas the target uses methyl (quinazolinone) and isopropyl (tetrazole), which may enhance lipophilicity .
Tetrazole vs. Triazole-Containing Analogues
- N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)benzamide (): Synthesized via copper-catalyzed click chemistry.
- Key differences :
- The target’s tetrazole (1H-tetrazole) is a regioisomer of triazoles, with distinct hydrogen-bonding and electronic properties.
- Substituents: The isopropyl group in the target’s tetrazole may improve membrane permeability compared to the benzyl group in ’s triazole derivatives .
Table 1: Structural Comparison of Heterocyclic Systems
Characterization Techniques
- Spectroscopy: The target compound’s quinazolinone and tetrazole moieties would require 1H NMR and IR for functional group verification, similar to ’s methodology .
- X-ray crystallography : Programs like SHELX and ORTEP () are critical for resolving the 3D structure of analogous compounds, particularly for confirming tetrazole regiochemistry and amide conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
